2-Fluoro-4-(trifluoromethyl)benzoic acid

Catalog No.
S708216
CAS No.
115029-24-8
M.F
C8H4F4O2
M. Wt
208.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(trifluoromethyl)benzoic acid

CAS Number

115029-24-8

Product Name

2-Fluoro-4-(trifluoromethyl)benzoic acid

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzoic acid

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

InChI

InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)

InChI Key

OCIYTBZXTFPSPI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O

2-Fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring. This compound has the molecular formula C8H4F4O2C_8H_4F_4O_2 and a molecular weight of approximately 208.11 g/mol. It appears as a white powder with a melting point ranging from 168 °C to 170 °C . The compound is also known by its CAS number, 115029-24-8, and is utilized as a building block in various chemical syntheses, particularly in medicinal chemistry and drug discovery .

As a building block molecule, 2-Fluoro-4-(trifluoromethyl)benzoic acid itself is not expected to have a specific mechanism of action. Its significance lies in the properties it imparts to the final target molecules it helps create.

  • May cause skin or eye irritation [].
  • May be harmful if inhaled or ingested [].

Pharmaceutical Research

-Fluoro-4-(trifluoromethyl)benzoic acid serves as a valuable building block for the synthesis of various pharmaceuticals due to the presence of the fluorine and trifluoromethyl groups. These groups can influence the physicochemical properties and biological activity of the resulting molecules.

Studies have explored its potential in developing:

  • Antibacterial agents: The compound has been incorporated into the structure of novel antibacterial agents exhibiting promising activity against various bacterial strains, including multidrug-resistant ones [].
  • Anticancer agents: Research suggests the potential of this compound as a scaffold for developing new anticancer drugs due to its ability to interact with specific enzymes involved in cancer cell proliferation [].

Material Science Research

The unique properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid make it an interesting candidate for material science research.

  • Liquid crystals: The compound exhibits liquid crystalline behavior, making it a potential material for applications in display technologies and other optoelectronic devices [].
  • Organic electronics: Researchers are exploring the use of this compound in developing organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells due to its tunable electronic properties [].

Other Research Applications

Beyond the aforementioned areas, 2-Fluoro-4-(trifluoromethyl)benzoic acid finds applications in other scientific research fields, including:

  • Agrochemical research: The compound has been investigated for its potential as a herbicide or fungicide due to its ability to interfere with specific plant or fungal metabolic pathways [].
  • Environmental research: Studies have explored the use of this compound as a probe molecule to understand the behavior of organic contaminants in the environment [].
Due to its functional groups. Notably, it can undergo:

  • Functional Group Exchanges: It can be transformed into acyl chlorides, aldehydes, or anhydrides, which are useful intermediates in organic synthesis .
  • Condensation Reactions: This compound can be attached to molecular scaffolds through condensation reactions, enhancing its utility in synthesizing complex molecules .

The biological activity of 2-fluoro-4-(trifluoromethyl)benzoic acid is primarily linked to its interaction with G protein-coupled receptors. Studies have shown that the presence of trifluoromethyl and fluorine groups significantly enhances the agonistic activity of these receptors. This increased potency is attributed to halogen bonding interactions between the fluorinated groups and proteins, which can lead to improved therapeutic effects in drug development .

The synthesis of 2-fluoro-4-(trifluoromethyl)benzoic acid typically involves several methods:

  • Fluorination Reactions: Direct fluorination of benzoic acid derivatives using fluorinating agents.
  • Trifluoromethylation: Employing trifluoromethylating agents such as trifluoromethyl iodide in the presence of suitable catalysts to introduce the trifluoromethyl group at the desired position on the benzene ring.
  • Multi-step Synthesis: Combining various synthetic strategies including nucleophilic substitutions and electrophilic aromatic substitutions to achieve the final product .

2-Fluoro-4-(trifluoromethyl)benzoic acid serves multiple applications:

  • Drug Discovery: It is utilized as a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting G protein-coupled receptors .
  • Organic Synthesis: The compound acts as a versatile building block in organic synthesis, allowing for the creation of more complex molecules .
  • Research Tool: Its unique properties make it valuable in biochemical research, particularly in studies involving receptor interactions and drug design .

Research into the interactions of 2-fluoro-4-(trifluoromethyl)benzoic acid with biological systems has highlighted its potential as a modulator of receptor activity. Studies indicate that its fluorinated structure enhances binding affinity and selectivity towards specific receptors, which is critical for developing targeted therapies. The halogen bonding capability of fluorinated compounds has been explored extensively, showing promise in improving drug efficacy and reducing side effects .

Several compounds exhibit structural similarities to 2-fluoro-4-(trifluoromethyl)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Fluoro-4-(trifluoromethyl)benzoic acidFluorine at 3-positionDifferent positioning affects receptor interaction
4-Fluoro-2-(trifluoromethyl)benzoic acidFluorine at 4-positionVariations in bioactivity due to position change
Trifluoroacetic acidTrifluoromethyl group onlyStrong acidity compared to benzoic derivatives
Benzoic acidNo fluorinationLacks enhanced biological activity

The uniqueness of 2-fluoro-4-(trifluoromethyl)benzoic acid lies in its specific arrangement of fluorine atoms that optimize its interaction with biological targets, making it particularly valuable in medicinal chemistry applications .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-4-(trifluoromethyl)benzoic acid

Dates

Modify: 2023-08-15

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